molecular formula C19H15BrN2OS B2876534 (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide CAS No. 865181-45-9

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide

Cat. No. B2876534
CAS RN: 865181-45-9
M. Wt: 399.31
InChI Key: IVADWJJXRDKRJT-VZCXRCSSSA-N
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Description

The compound “(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide” is a benzo[d]thiazol derivative. Benzo[d]thiazol derivatives are a class of organic compounds that contain a benzene ring fused to a thiazole ring . They are known to exhibit a wide range of biological activities, including cytotoxic and antibacterial activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by techniques such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information .

Scientific Research Applications

Antimycobacterial Agents

The structural motif of benzothiazole is significant in the design of antimycobacterial agents. Compounds with this motif have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis . The benzo[d]thiazol-2(3H)-ylidene moiety, similar to the one present in the compound , has shown promising results in inhibiting the growth of tuberculosis bacteria .

Glycogen Synthase Kinase-3β Inhibition

Benzothiazole derivatives have been identified as inhibitors of Glycogen synthase kinase-3β (Gsk-3β), a kinase associated with age-related diseases such as neurodegeneration and diabetes. Inhibitors like these can activate cytoprotective cellular modules and suppress cellular senescence-mediated biomolecular damage, which is crucial for developing treatments for these diseases .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, such as its cytotoxic and antibacterial activities. Additionally, the development of novel chemotherapeutics that selectively act on the target without side effects has become a primary objective of medicinal chemists .

properties

IUPAC Name

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2OS/c1-2-12-22-16-10-9-15(20)13-17(16)24-19(22)21-18(23)11-8-14-6-4-3-5-7-14/h1,3-7,9-10,13H,8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVADWJJXRDKRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide

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